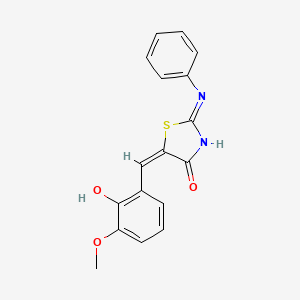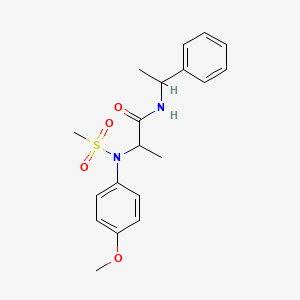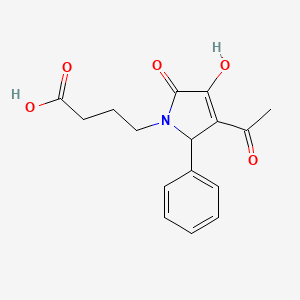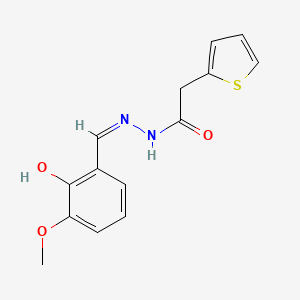![molecular formula C19H28FN3O3 B6019735 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Flibanserin and is a non-hormonal drug that acts as a selective serotonin receptor agonist and antagonist.
Mecanismo De Acción
Flibanserin acts as a selective serotonin receptor agonist and antagonist. It works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with sexual desire. Flibanserin also decreases the levels of serotonin, which is a neurotransmitter that is associated with sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been found to have several biochemical and physiological effects. It has been shown to increase sexual desire and arousal in premenopausal women with HSDD. Flibanserin has also been found to increase the frequency of satisfying sexual events and decrease the distress associated with low sexual desire. Flibanserin has been found to have a half-life of approximately 11 hours and is metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flibanserin has several advantages for lab experiments. It is a selective serotonin receptor agonist and antagonist, which makes it a useful tool for studying the role of serotonin in various physiological processes. Flibanserin is also a non-hormonal drug, which makes it a useful tool for studying the effects of neurotransmitters on sexual desire and arousal. However, Flibanserin has several limitations for lab experiments. It has a low yield of synthesis, which makes it expensive and difficult to obtain. Flibanserin also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Flibanserin. One potential direction is to study its effects on sexual desire and arousal in men. Another potential direction is to study its effects on other physiological processes that are regulated by serotonin, such as mood and appetite. Additionally, future research could focus on developing more efficient synthesis methods for Flibanserin and improving its half-life for long-term studies.
Conclusion:
In conclusion, Flibanserin is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to be effective in the treatment of HSDD in premenopausal women, and its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain while decreasing the levels of serotonin. Flibanserin has several advantages for lab experiments, but also has limitations such as a low yield of synthesis and short half-life. Future research could focus on studying its effects on other physiological processes and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Flibanserin involves the reaction of 2-chloro-N-(3-isopropoxypropyl)acetamide with 2-fluorobenzylamine in the presence of a base. The resulting intermediate is then treated with piperazine and the final product is obtained after purification. The yield of Flibanserin synthesis is reported to be around 50%.
Aplicaciones Científicas De Investigación
Flibanserin has been extensively studied for its potential applications in various fields. It has been found to be effective in the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition that is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with sexual desire.
Propiedades
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3/c1-14(2)26-11-5-8-21-18(24)12-17-19(25)22-9-10-23(17)13-15-6-3-4-7-16(15)20/h3-4,6-7,14,17H,5,8-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOAGXYNSHBMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B6019663.png)
![1-(5-{[(3-cyclopentylpropyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6019672.png)
![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019678.png)

![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)

![2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6019708.png)

![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
